molecular formula C18H18N2O B14586149 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole CAS No. 61147-76-0

5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole

Cat. No.: B14586149
CAS No.: 61147-76-0
M. Wt: 278.3 g/mol
InChI Key: WCHSLOFEDHNVLP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with diketones. For instance, the reaction of 4-methoxyphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.

    Reduction: Formation of 5-(4-Aminophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.

    Substitution: Formation of halogenated derivatives such as 5-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lipoxygenases by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.

Properties

CAS No.

61147-76-0

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,3-dimethyl-4-phenylpyrazole

InChI

InChI=1S/C18H18N2O/c1-18(2)16(13-7-5-4-6-8-13)17(19-20-18)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3

InChI Key

WCHSLOFEDHNVLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

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